molecular formula C11H13NO4 B2759079 3-methyl-2-(4-nitrophenyl)butanoic Acid CAS No. 80607-80-3

3-methyl-2-(4-nitrophenyl)butanoic Acid

Cat. No.: B2759079
CAS No.: 80607-80-3
M. Wt: 223.228
InChI Key: VTVBRUYVJLLQEG-UHFFFAOYSA-N
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Description

3-methyl-2-(4-nitrophenyl)butanoic Acid is a nitro-aromatic compound that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Compounds within this nitrophenyl butanoic acid family are of significant interest for their role in the synthesis of active pharmaceutical ingredients (APIs). For instance, the closely related 2-(4-nitrophenyl)butanoic acid is a crucial precursor for the production of Indobufen, underscoring the potential of this chemical class in pharmaceutical development . The nitro group on the aromatic ring is a key functional handle that can be selectively reduced to a corresponding aniline, a transformation that is often a critical step in multi-step synthetic pathways. Catalytic hydrogenation, a green and efficient method, is commonly employed for this reduction, moving away from traditional methods that generate significant waste . Researchers can utilize this compound in developing continuous flow synthesis processes, which offer advantages in safety, mass transfer, and reaction control compared to traditional batch reactors . As a chiral molecule, it may also be of interest in the synthesis of stereochemically defined targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-2-(4-nitrophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(2)10(11(13)14)8-3-5-9(6-4-8)12(15)16/h3-7,10H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVBRUYVJLLQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural and Stereochemical Foundations of 3 Methyl 2 4 Nitrophenyl Butanoic Acid

The molecular architecture of 3-methyl-2-(4-nitrophenyl)butanoic acid is fundamental to its chemical properties and potential biological activity. The structure consists of a butanoic acid backbone, which is substituted at the second carbon (C2) with a 4-nitrophenyl group and at the third carbon (C3) with a methyl group.

The presence of a nitro group (-NO2) on the phenyl ring is a key feature. The nitro group is strongly electron-withdrawing, which significantly influences the electronic distribution within the aromatic ring. This property can affect the molecule's reactivity, polarity, and potential interactions with biological targets. wikipedia.orgscielo.br The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, directing any such reactions to the meta positions relative to the nitro group. nih.gov

A critical aspect of this molecule's structure is the chirality at the C2 position, the carbon atom to which the 4-nitrophenyl group and the carboxylic acid group are attached. This chiral center means that this compound can exist as two non-superimposable mirror images, or enantiomers. The stereochemistry of such 2-arylpropionic acids is known to be crucial for their biological activity. nih.govmdpi.com For many compounds in this class, one enantiomer exhibits significantly greater therapeutic effects than the other. mdpi.com The spatial arrangement of the substituents around the chiral center dictates how the molecule interacts with chiral biological macromolecules such as enzymes and receptors.

The relative orientation of the aryl group and other substituents is determined by a combination of steric and electronic interactions. In similar 2-aryl-substituted carboxylic acids, attractive π–π stacking interactions between the aryl substituent and other aromatic systems can influence the molecule's preferred conformation. mdpi.com

Table 1: Structural and Chemical Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
CAS Number 80607-80-3

Historical Context and Early Investigations of the Nitrophenyl Butanoic Acid Scaffold

The study of nitroaromatic compounds has a long history in organic chemistry, with their synthesis and reactions being explored for over a century. nih.gov Initially, much of the interest in nitroaromatics was driven by their use in the synthesis of dyes and explosives. nih.govresearchgate.net The nitration of aromatic compounds, typically using a mixture of nitric and sulfuric acid, is a classic and widely used electrophilic aromatic substitution reaction. researchgate.net

The investigation of nitrophenylalkanoic acids, a more specific subclass, gained momentum with the broader exploration of biologically active molecules. Early research into related structures often focused on their synthesis and the chemical transformations of the nitro and carboxylic acid functional groups. For instance, the reduction of the nitro group to an amine has been a common strategy to create new derivatives with different biological properties. wikipedia.org

While specific early investigations into 3-methyl-2-(4-nitrophenyl)butanoic acid are not extensively documented in readily available literature, the foundational work on related nitrophenyl and 2-arylpropionic acid derivatives provided the chemical knowledge necessary for its synthesis and the theoretical framework for understanding its potential properties. For example, 4-nitrophenol, a related compound, has been a key intermediate in the synthesis of pharmaceuticals like paracetamol since the late 19th century. researchgate.netwikipedia.org

Current Research Landscape and Significance of 3 Methyl 2 4 Nitrophenyl Butanoic Acid in Chemical and Biological Sciences

Classical and Established Synthetic Routes to this compound

The synthesis of aryl-substituted butanoic acids, including the nitrophenyl variant, has traditionally relied on robust and well-established chemical transformations. One common approach involves the alkylation of a malonic ester derivative. For instance, a general synthesis of 2-arylalkanoic acids can be achieved through the reaction of a substituted aryl halide with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation. A closely related method for the synthesis of 2-(4-nitrophenyl)butyric acid, an analogue of the target compound, involves reacting a compound like 4-nitrobenzyl cyanide with an appropriate alkylating agent, followed by hydrolysis of the nitrile group to a carboxylic acid. patsnap.com

Another established route involves the Michael addition reaction. For example, the synthesis of methyl 2-methyl-4-(4-nitrophenyl)butyrate has been achieved by the condensation of p-nitrotoluene with methyl methacrylate (B99206) in the presence of sodium hydroxide (B78521) and dimethylformamide. google.com Subsequent hydrolysis of the methyl ester would yield the corresponding carboxylic acid. A similar strategy could be envisioned for this compound by reacting 4-nitrophenylacetonitrile (B121139) with an appropriate α,β-unsaturated ester.

These classical methods are valued for their reliability and use of readily available starting materials, though they often lack stereocontrol, resulting in racemic mixtures of the final product. patsnap.comgoogle.com

Stereoselective and Asymmetric Synthesis of Enantiomers and Diastereomers of this compound

Producing specific stereoisomers of this compound is crucial for many applications, necessitating the use of asymmetric synthesis techniques. These methods aim to control the formation of chiral centers to yield enantiomerically enriched products.

Chiral auxiliaries are compounds that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com For the synthesis of chiral substituted butanoic acids, oxazolidinones and pseudoephedrine derivatives are commonly employed auxiliaries. wikipedia.orgnih.gov

The general process involves acylating the chiral auxiliary with a butanoyl derivative, followed by diastereoselective enolate formation and alkylation. For example, an N-acyl oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). The steric hindrance provided by the auxiliary directs the electrophile to attack from a specific face, leading to a high degree of diastereoselectivity. wikipedia.org Subsequent hydrolysis of the N-acyl bond cleaves the auxiliary, yielding the enantiomerically enriched carboxylic acid. nih.gov Pseudoephenamine has been shown to be a particularly effective auxiliary for asymmetric alkylation reactions, including those that form quaternary carbon centers. nih.gov

Auxiliary TypeGeneral ApproachKey Feature
Oxazolidinones Acylation, deprotonation, diastereoselective alkylation, hydrolysis.Forms a rigid chelated enolate that controls the approach of the electrophile. wikipedia.org
Pseudoephedrine/Pseudoephenamine Amide formation, deprotonation, diastereoselective alkylation, hydrolysis. nih.govThe stereochemistry is directed by the methyl and hydroxyl groups on the auxiliary. wikipedia.org

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nd.edu This approach is highly efficient and atom-economical. For precursors to nitrophenyl butanoic acids, several catalytic asymmetric reactions are relevant.

The asymmetric Michael addition of nucleophiles to α,β-unsaturated nitro compounds (nitroalkenes) is a powerful method for creating chiral carbon-nitrogen and carbon-carbon bonds. mdpi.com Chiral organocatalysts, such as proline derivatives or chiral amines, can catalyze the addition of aldehydes or ketones to nitroalkenes with high enantioselectivity. mdpi.com Similarly, the asymmetric Henry (nitro-aldol) reaction, which involves the addition of a nitroalkane to an aldehyde, can produce β-nitro alcohols, which are versatile precursors to α-amino acids and other chiral compounds. researchgate.net These intermediates can be further transformed into the target butanoic acid structure.

Catalytic ReactionSubstratesCatalyst TypeProduct
Asymmetric Michael Addition α,β-Unsaturated nitroalkene + Carbon nucleophile (e.g., aldehyde)Chiral organocatalyst (e.g., proline derivative) mdpi.comChiral γ-nitrocarbonyl compound
Asymmetric Henry Reaction Nitroalkane + AldehydeChiral metal complex (e.g., Copper-salen) researchgate.netChiral β-nitro alcohol
Asymmetric Hydrogenation α,β-Unsaturated carboxylic acidChiral metal complex (e.g., Rhodium-phosphine)Chiral carboxylic acid

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high selectivity under mild conditions. nih.govunimi.it Lipases and esterases are particularly useful for the kinetic resolution of racemic esters of carboxylic acids. mdpi.com In a typical kinetic resolution, the enzyme selectively hydrolyzes one enantiomer of a racemic ester, leaving the unreacted ester enantiomerically enriched. This allows for the separation of both enantiomers—one as the acid and the other as the ester. mdpi.commdpi.com

Alternatively, ketoreductases can be used for the asymmetric reduction of keto-acid precursors. These enzymes, often found in yeast and bacteria, can reduce a ketone to a chiral alcohol with high enantiomeric excess. nih.govunimi.it This chiral alcohol can then be converted to the desired butanoic acid derivative. The advantages of biocatalysis include high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and reduced environmental impact. nih.gov

Novel and Green Synthetic Approaches to this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Novel synthetic approaches focus on improving efficiency and sustainability. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts are central to this effort. encyclopedia.pub

Microwave irradiation can dramatically reduce reaction times and increase product yields compared to conventional heating methods. encyclopedia.pub For the synthesis of this compound, steps like ester hydrolysis or alkylation could potentially be accelerated using microwave technology. Solvent-free approaches, such as grinding reactants together using a mortar and pestle or a ball mill, minimize waste and can lead to highly efficient transformations. mdpi.comencyclopedia.pub The development of heterogeneous catalysts that can be easily recovered and reused also aligns with green chemistry principles, offering a more sustainable alternative to homogeneous catalysts. mdpi.com

Green Chemistry ApproachPrinciplePotential Application in Synthesis
Microwave Irradiation Uses microwave energy for rapid and uniform heating. encyclopedia.pubAccelerating alkylation or hydrolysis steps.
Solvent-Free Grinding/Milling Reaction occurs by mechanical mixing of solid reactants. encyclopedia.pubSolid-state condensation or addition reactions.
Heterogeneous Catalysis Catalyst is in a different phase from the reactants, allowing for easy separation and reuse. mdpi.comUse of a recoverable acid or base catalyst for key reaction steps.

Derivatization and Scaffold Modification of this compound

The carboxylic acid functional group of this compound is a versatile handle for further chemical modification and derivatization. These modifications are often performed for analytical purposes or to alter the compound's biological or physical properties.

One important derivatization technique, particularly for analysis by liquid chromatography-mass spectrometry (LC-MS), is the formation of hydrazones. nih.gov Carboxylic acids can be reacted with 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as pyridine. nih.govresearchgate.net This reaction converts the carboxylic acid into a 3-nitrophenylhydrazone derivative, which often exhibits improved ionization efficiency and chromatographic properties, allowing for more sensitive detection and quantification. nih.gov

Beyond analytical derivatization, the carboxylic acid can undergo a wide range of standard organic transformations:

Esterification: Reaction with an alcohol under acidic conditions produces the corresponding ester.

Amide Formation: Reaction with an amine, typically using a coupling agent, yields an amide.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Acid Chloride Formation: Treatment with reagents such as thionyl chloride or oxalyl chloride converts the carboxylic acid to a more reactive acid chloride, which can then be used to form esters, amides, and other acyl derivatives.

These modifications allow the this compound scaffold to be incorporated into larger molecules or to have its properties fine-tuned for specific applications.

Reactions Involving the Carboxyl Functional Group

The carboxylic acid group is a versatile functional handle, readily undergoing reactions such as esterification and amide formation.

Esterification: In a classic Fischer esterification, this compound can be converted to its corresponding ester. This acid-catalyzed reaction, typically employing an alcohol in excess and a strong acid catalyst like sulfuric acid, proceeds via a nucleophilic acyl substitution mechanism. The reaction is reversible, and its equilibrium can be shifted towards the product by removing water as it is formed. For instance, the reaction with methanol (B129727) would yield methyl 3-methyl-2-(4-nitrophenyl)butanoate. The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and subsequent elimination of water. masterorganicchemistry.comyoutube.comathabascau.ca Steric hindrance around the carboxylic acid, as is present in this molecule, can affect the rate of esterification. uobaghdad.edu.iqnih.govresearchgate.netjptcp.com

Amide Formation: The synthesis of amides from this compound can be achieved by reacting it with an amine. libretexts.org This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is often slow. libretexts.org Common methods include the conversion of the carboxylic acid to a more reactive acyl chloride or the use of coupling agents. The reaction of the activated carboxylic acid derivative with an amine then proceeds through a nucleophilic acyl substitution to form the amide bond. masterorganicchemistry.comnih.govorganic-chemistry.org

Table 1: Representative Reactions of the Carboxyl Group

Reaction TypeReagentsProduct
Fischer EsterificationMethanol, H₂SO₄ (cat.)Methyl 3-methyl-2-(4-nitrophenyl)butanoate
Amide Formation1. SOCl₂ 2. Ammonia3-methyl-2-(4-nitrophenyl)butanamide

Transformations of the 4-Nitrophenyl Moiety

The nitro group on the phenyl ring is a key site for chemical modification, most notably through reduction to an amino group.

Reduction of the Nitro Group: The aromatic nitro group can be readily reduced to an amine, yielding 2-(4-aminophenyl)-3-methylbutanoic acid. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired chemoselectivity. wikipedia.org

Common methods include:

Catalytic Hydrogenation: This is a widely used method where the reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.netcommonorganicchemistry.commasterorganicchemistry.com This method is often clean and efficient.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for the reduction of aromatic nitro groups. masterorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl₂) offers a milder alternative for the reduction of nitro groups and can be particularly useful when other sensitive functional groups are present. wikipedia.orgcommonorganicchemistry.com

The reduction of the nitro group significantly alters the electronic properties of the phenyl ring, transforming it from an electron-withdrawing to an electron-donating system. masterorganicchemistry.com

Table 2: Conditions for the Reduction of the 4-Nitro Group

Reagent/CatalystConditionsProduct
H₂, Pd/CHydrogen atmosphere, solvent (e.g., ethanol)2-(4-aminophenyl)-3-methylbutanoic acid
Sn, HClAcidic medium, heating2-(4-aminophenyl)-3-methylbutanoic acid
SnCl₂Acidic medium (e.g., ethanol/HCl)2-(4-aminophenyl)-3-methylbutanoic acid

Reactivity at the Butanoic Acid Chain and Stereocenters

The butanoic acid chain possesses a chiral center at the alpha-position (C2), and the hydrogen atom at this position exhibits some acidity, allowing for specific reactions.

α-Halogenation: The hydrogen atom on the carbon alpha to the carboxyl group can be substituted with a halogen, such as bromine. This reaction, known as the Hell-Volhard-Zelinsky (HVZ) reaction, typically involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). chemistrysteps.comyoutube.comyoutube.com The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes, allowing for electrophilic attack by bromine at the alpha-position. Subsequent hydrolysis yields the α-bromo carboxylic acid. chemistrysteps.comyoutube.comyoutube.com

The presence of two stereocenters in the molecule (at C2 and C3) means that reactions at these centers can potentially lead to diastereomers. The stereochemical outcome of such reactions would be influenced by the steric hindrance imposed by the methyl and isopropyl groups, as well as the 4-nitrophenyl group. Stereoselective synthesis or resolution methods are often employed to obtain specific stereoisomers of related 2-aryl-3-methylbutanoic acids. biosynth.com

Computational Chemistry and Molecular Modeling of 3 Methyl 2 4 Nitrophenyl Butanoic Acid

Conformational Analysis and Energy Landscapes of 3-methyl-2-(4-nitrophenyl)butanoic Acid

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, this analysis is crucial for understanding its three-dimensional structure and how its shape influences its properties and interactions with other molecules. The molecule's flexibility, primarily due to rotation around the C-C single bonds in the butanoic acid chain and the bond connecting the phenyl ring to the chiral carbon, gives rise to a complex potential energy surface with multiple energy minima corresponding to stable conformers.

The process involves systematically rotating key dihedral angles and calculating the potential energy of the resulting structures using molecular mechanics or quantum mechanics methods. This exploration generates a conformational energy landscape, which maps the energy of the molecule as a function of its geometry. The lowest points on this landscape represent the most stable conformers.

Key Findings from Conformational Analysis:

Identification of Low-Energy Conformers: Computational scans reveal several stable conformers. The relative energies of these conformers are determined by a balance of steric hindrance between the isopropyl group, the nitrophenyl group, and the carboxylic acid group, as well as potential intramolecular hydrogen bonding.

Rotational Barriers: The energy barriers to rotation between stable conformers can be calculated. These barriers provide insight into the flexibility of the molecule at different temperatures. For instance, the rotation of the bulky nitrophenyl group is expected to have a higher energy barrier compared to the rotation of the carboxylic acid group.

Influence of Substituents: The presence of the nitro group and the methyl groups significantly influences the conformational preferences. The nitro group's electronic properties and the steric bulk of the isopropyl group dictate the preferred orientation of the phenyl ring relative to the chiral center.

Below is a hypothetical data table illustrating the kind of results obtained from a conformational analysis of this compound.

ConformerDihedral Angle (N-C-C-C)Relative Energy (kcal/mol)Population (%) at 298 K
160°0.0045.2
2180°0.8525.1
3-60°1.2015.7
43.504.0

Note: The data in this table is illustrative and intended to represent typical results from a conformational analysis. It is not based on published experimental data for this specific molecule.

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies employ the principles of quantum mechanics to investigate the electronic structure and reactivity of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and the energies of different electronic states. For this compound, these calculations are essential for understanding its chemical behavior.

Methods such as Density Functional Theory (DFT) are commonly used to calculate a variety of molecular properties. These calculations can predict the molecule's reactivity by analyzing parameters derived from its electronic structure.

Key Insights from Quantum Chemical Studies:

Electron Distribution and Molecular Orbitals: Calculations reveal the distribution of electron density within the molecule. The nitro group, being a strong electron-withdrawing group, significantly polarizes the molecule, affecting the acidity of the carboxylic acid proton and the reactivity of the phenyl ring. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Reactivity Descriptors: Quantum chemical calculations can determine global reactivity descriptors such as chemical potential, hardness, and electrophilicity. These descriptors provide a quantitative measure of the molecule's stability and its propensity to react in various chemical environments. For instance, the presence of the nitroaromatic system suggests a significant electrophilic character. mdpi.comacadpubl.eu

Spectroscopic Properties: These studies can also predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computed structure.

The following table presents hypothetical data from a quantum chemical analysis of this compound.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment4.2 D
Global Electrophilicity Index (ω)2.6 eV

Note: The data in this table is illustrative and intended to represent typical results from quantum chemical calculations. It is not based on published experimental data for this specific molecule.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the movements and interactions of this compound in various environments, such as in solution or interacting with a biological target. The parametrization of small molecules containing nitro groups is a critical step for accurate simulations. researchgate.net

These simulations are particularly useful for understanding how the molecule interacts with its surroundings, including solvent molecules and potential binding partners. They can reveal information about the stability of different conformations in solution and the dynamics of binding processes.

Key Findings from Molecular Dynamics Simulations:

Solvation Effects: MD simulations in a solvent like water can show how solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. Hydrogen bonding between the carboxylic acid group and water molecules would be a key interaction to analyze.

Interaction with Biomolecules: If this compound is being studied for its biological activity, MD simulations can be used to model its interaction with a target protein or enzyme. These simulations can provide insights into the binding mode, the stability of the complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding.

Dynamical Properties: Simulations can track the fluctuations of the molecule's structure over time, providing information about its flexibility and the accessibility of different functional groups for interaction.

A hypothetical table summarizing results from an MD simulation is shown below.

Simulation ParameterResult
Simulation Time100 ns
SolventWater
Average Root Mean Square Deviation (RMSD)1.5 Å
Number of Hydrogen Bonds with Solvent3-4
Radial Distribution Function (g(r)) of water around COOHPeak at 2.8 Å

Note: The data in this table is illustrative and intended to represent typical results from molecular dynamics simulations. It is not based on published experimental data for this specific molecule.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Hypotheses of Related Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For derivatives of this compound, SAR modeling can be used to develop hypotheses about the molecular features that are important for a particular biological effect. This often involves creating a library of related compounds with systematic variations in their structure and measuring their activity.

Computational techniques, such as Quantitative Structure-Activity Relationship (QSAR), can then be used to build mathematical models that relate the structural or physicochemical properties of the molecules to their activity. acadpubl.eu

Applications of SAR Modeling:

Identifying Key Functional Groups: By comparing the activity of different derivatives, it is possible to identify which parts of the molecule are essential for its function. For example, one could investigate the effect of changing the position of the nitro group on the phenyl ring, replacing it with other substituents, or modifying the length of the alkyl chain.

Developing Mechanistic Hypotheses: SAR data can be used to infer how the molecules might be interacting with their biological target. For instance, if bulky substituents at a certain position decrease activity, it might suggest that this part of the molecule fits into a sterically constrained binding pocket.

Guiding the Design of New Compounds: The models derived from SAR studies can be used to predict the activity of new, yet-to-be-synthesized compounds, thereby guiding the design of more potent and selective molecules. researchgate.netresearchgate.net

The following table provides a hypothetical example of a SAR study for derivatives of this compound.

CompoundR1 (at C3)R2 (on phenyl ring)Biological Activity (IC50, µM)
1-CH(CH3)24-NO210.5
2-CH(CH3)23-NO225.2
3-CH(CH3)24-Cl15.8
4-CH34-NO230.1

Note: The data in this table is illustrative and intended to represent a typical SAR study. It is not based on published experimental data for these specific molecules.

Biological Interactions and Mechanistic Elucidation of 3 Methyl 2 4 Nitrophenyl Butanoic Acid Pre Clinical, Non Human Focus

Identification and Validation of Molecular Targets for 3-methyl-2-(4-nitrophenyl)butanoic Acid and its Analogues

The direct molecular targets of this compound have not been explicitly identified in the available literature. However, studies on analogous compounds suggest potential targets. For instance, a complex derivative, 2-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid, has been shown to target DNA topoisomerases. mdpi.com Specifically, this compound was found to decrease the concentration of topoisomerase II, an effect that was more potent than the reference drug etoposide. mdpi.com DNA topoisomerases are crucial enzymes in the management of DNA topology and are validated targets for anticancer therapies. mdpi.com

Mechanistic Studies of Enzyme Modulation by this compound Derivatives

Analogues of this compound have been investigated for their ability to modulate enzyme activity, providing a basis for understanding the potential enzymatic interactions of the parent compound.

Research has demonstrated that aryl substituted methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates exhibit inhibitory activity against rat liver microsomal retinoic acid metabolising enzymes. These compounds displayed a range of inhibitory potencies, from poor to moderate (4-73% inhibition), in comparison to ketoconazole (B1673606) (80% inhibition). The conversion of these butanoates to their corresponding 3-(4-nitrophenyl)-1-aryl-1,4-butanediols led to a considerable increase in potency (29-78% inhibition). The 4-iodophenyl and 4-methoxyphenyl (B3050149) analogues were identified as the most potent inhibitors within this series.

Further modifications, such as the formation of 5-membered lactones and both cis- and trans-isomers of 5-membered tetrahydrofurans, also resulted in potent inhibitors with inhibition percentages of 52%, 67%, 69%, 77%, and 65%, respectively. Interestingly, while the Beckmann rearrangement products of an oxime derivative of methyl 4-(2,4-dichlorophenyl)-4-hydroxyimino-2-(4-nitrophenyl)butanoate were potent inhibitors (75% and 74%), the oxime precursor itself acted as an activator of the enzyme.

Compound ClassSpecific AnaloguesInhibitory Potency (%)
Methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoatesAryl substituted4-73
3-(4-nitrophenyl)-1-aryl-1,4-butanediolsGeneral29-78
4-iodophenyl analoguePotent
4-methoxyphenyl analoguePotent
5-membered lactones-52, 67, 69
5-membered tetrahydrofuranscis- and trans-isomers77, 65
Beckmann rearrangement products-75, 74
Ketoconazole (Reference)-80

The inhibitory action of these analogues on retinoic acid metabolizing enzymes suggests a potential interaction with the active site of these enzymes. While the precise nature of these interactions, such as substrate mimicry, has not been fully detailed, the structure-activity relationships observed indicate that modifications to the butanoic acid backbone and the phenyl ring substituents significantly influence inhibitory potency. The increased potency of the butanediol (B1596017) derivatives compared to the butanoates suggests that the hydroxyl groups may play a crucial role in binding to the enzyme's active site.

Receptor Binding and Ligand-Receptor Interaction Mechanisms of this compound

There is no specific information available in the reviewed scientific literature regarding the receptor binding and ligand-receptor interaction mechanisms of this compound.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Direct studies on the modulation of intracellular signaling pathways by this compound are not available. However, research on the complex analogue, 2-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid, indicates an involvement in apoptosis-related signaling. This compound was found to increase the concentrations of caspase-9 and caspase-8 in breast cancer cell lines, suggesting the induction of both the intrinsic and extrinsic pathways of apoptosis. nih.gov Furthermore, it was observed to decrease the concentrations of LC3A, LC3B, and Beclin-1, proteins associated with autophagy. nih.gov

Cellular and In Vitro Mechanistic Investigations of this compound

While direct in vitro mechanistic studies on this compound are lacking, investigations into its more complex analogue, 2-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid, have revealed significant cellular effects. In breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated high cytotoxic and antiproliferative activity. mdpi.comnih.gov Its molecular mechanism of action is linked to the induction of apoptosis, a decrease in mitochondrial membrane potential, and an increase in the concentrations of caspase-9 and caspase-8. nih.gov

Cellular EffectAffected Cell LinesObserved Outcome
Cytotoxicity/AntiproliferationMCF-7, MDA-MB-231High activity
Apoptosis InductionMCF-7, MDA-MB-231Induced
Mitochondrial Membrane PotentialMCF-7, MDA-MB-231Decreased
Caspase ConcentrationMCF-7, MDA-MB-231Increased (Caspase-9 and -8)
Autophagy-related Protein ConcentrationMCF-7, MDA-MB-231Decreased (LC3A, LC3B, Beclin-1)
Topoisomerase II ConcentrationMCF-7, MDA-MB-231Decreased

In Vivo Animal Model Studies for Mechanistic Pathway Validation (Excluding Efficacy and Toxicity Assessments)

Following a comprehensive search of scientific literature, no publicly available in vivo animal model studies specifically validating the mechanistic pathways of this compound were identified. Research detailing the interactions of this specific compound within a whole-organism, non-human model to elucidate its biological mechanisms of action is not present in the reviewed literature. Consequently, there are no detailed research findings or data tables to present for this specific subsection.

Applications of 3 Methyl 2 4 Nitrophenyl Butanoic Acid in Chemical Synthesis and Advanced Materials

3-methyl-2-(4-nitrophenyl)butanoic Acid as a Chiral Building Block

This compound is a valuable chiral building block in organic synthesis. Its utility stems from the presence of multiple functional groups and a stereogenic center, which allow for the creation of complex, enantiomerically pure molecules. The core structure, featuring a carboxylic acid, a chiral carbon atom bonded to a nitrophenyl group, and an isopropyl group, provides a versatile scaffold for asymmetric synthesis.

The nitrophenyl component is particularly significant. The electron-withdrawing nature of the nitro group can influence the reactivity of the molecule and can be chemically transformed. For instance, the nitro group can be reduced to an amine, opening pathways to a different class of compounds. Molecules containing a nitrophenyl group, such as 4-nitrophenyl activated esters, are recognized as superior synthons for creating acylation agents used in the synthesis of biomolecules. nih.gov

The chirality at the C2 position is crucial, making the compound a source of stereochemical information for the synthesis of target molecules. Chiral carboxylic acids are fundamental in producing enantiomerically pure pharmaceuticals and other biologically active compounds. The synthesis of complex chiral structures often relies on the use of such building blocks to control the stereochemistry of the final product. For example, derivatives of nitrophenyl compounds, such as (R)-3-ethyl-3-(4-nitrophenyl)piperidine-3,6-dione, are noted as important novel compounds in patent literature concerning chiral synthesis. google.com

Key Structural Features as a Chiral Building Block

Feature Synthetic Utility
Chiral Center (C2) Provides stereochemical control in asymmetric synthesis.
Carboxylic Acid Can be converted into esters, amides, or other functional groups; acts as a handle for further reactions.
4-Nitrophenyl Group Can be reduced to an amine, enabling further functionalization; influences electronic properties.

| Isopropyl Group | Provides steric bulk, which can influence the stereochemical outcome of reactions. |

Role as an Intermediate in the Synthesis of Complex Molecules

The structural features of this compound make it a versatile intermediate for the synthesis of more complex molecular architectures. The dual functionality of the carboxylic acid and the nitro group allows for a wide range of chemical transformations.

The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acid chlorides. This versatility is fundamental in building larger molecules. For instance, nitrophenylacetic acid, a related compound, is a known precursor in the formation of heterocycles, which are core structures in many biologically active molecules and pharmaceuticals. wikipedia.org

Furthermore, the nitro group is a key functional handle. It can be reduced under various conditions to yield an amino group (-NH2). This transformation is a critical step in the synthesis of many pharmaceuticals and complex organic molecules, converting the nitrophenyl compound into an aminophenyl derivative. Phenylhydroxylamine and its derivatives, which are intermediates in the reduction of aromatic nitro compounds, are important for synthesizing various drugs and pesticides. mdpi.com This reduction opens up the possibility of forming amides, sulfonamides, or participating in coupling reactions to build intricate molecular frameworks. The selective reduction of the nitro group in the presence of the carboxylic acid allows for staged synthetic strategies, adding to the compound's value as an intermediate.

Potential Synthetic Transformations

Starting Group Reagents/Conditions Resulting Group/Molecule Type
Carboxylic Acid (-COOH) Alcohol, Acid Catalyst Ester (-COOR)
Carboxylic Acid (-COOH) Amine, Coupling Agent Amide (-CONHR)
Nitro Group (-NO2) H2, Pd/C or SnCl2, HCl Amine (-NH2)

Catalytic and Organocatalytic Applications of this compound Derivatives

While this compound itself is not typically a catalyst, its derivatives have significant potential in catalytic and particularly in organocatalytic applications. The inherent chirality and functional groups of the molecule can be exploited to create novel catalysts.

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a major field in chemistry. mdpi.com Derivatives of this compound could be designed to act as chiral organocatalysts. For example, by reducing the nitro group to an amine and then modifying it, one could synthesize thiourea or squaramide derivatives. These functional groups are well-known for their ability to activate substrates through hydrogen bonding in asymmetric reactions, such as Michael additions to nitroalkenes. mdpi.com The chiral backbone originating from the parent acid would be key to inducing enantioselectivity.

Furthermore, the carboxylic acid group can be used to immobilize the molecule onto a solid support, creating a heterogeneous catalyst that is easily recoverable and reusable. The amino derivatives could also serve as chiral ligands for transition metal catalysts, enabling a broad range of asymmetric transformations. The presence of a p-nitrophenyl group in other molecules has been shown to create excellent and versatile nucleophiles in organocatalytic processes. researchgate.net

Potential Catalytic Derivatives and Their Applications

Derivative Type Potential Application Catalytic Principle
Amine/Thiourea Derivative Asymmetric Michael Additions, Aldol Reactions Hydrogen-bond mediated activation of electrophiles.
Chiral Amine Derivative Chiral Ligand for Metal Catalysis Formation of chiral metal complexes for asymmetric hydrogenation, oxidation, etc.

| Immobilized Derivative | Heterogeneous Catalysis | Easy separation and recycling of the catalyst. |

Integration of this compound into Supramolecular Assemblies and Materials

The molecular structure of this compound is well-suited for integration into supramolecular assemblies through non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, can guide the self-assembly of molecules into well-ordered, functional materials.

The carboxylic acid group is a primary driver for forming supramolecular structures. It can participate in strong and directional hydrogen bonds. Carboxylic acids commonly form dimeric structures through O-H···O hydrogen bonds. nsf.gov This predictable interaction is a powerful tool for designing crystal structures and supramolecular polymers.

The aromatic nitrophenyl ring provides opportunities for other key interactions. The electron-deficient nature of the nitrophenyl ring allows it to participate in π-π stacking interactions with other aromatic systems. Additionally, the nitro group itself can act as a hydrogen bond acceptor. The combination of C-H···O hydrogen bonds and iodo-nitro interactions has been observed to link molecules into sheets and three-dimensional frameworks in related nitrophenyl compounds. doi.org The interplay of these various non-covalent forces—hydrogen bonding from the carboxylic acid and nitro group, and π-π stacking from the phenyl ring—can lead to the formation of complex and stable supramolecular architectures such as sheets, chains, or three-dimensional networks. researchgate.net

Non-Covalent Interactions and Their Role in Supramolecular Assembly

Interaction Type Participating Functional Group(s) Resulting Supramolecular Motif
Hydrogen Bonding Carboxylic Acid (O-H···O) Dimer formation, chains.
Hydrogen Bonding Nitro Group (C-H···O) Linking molecules into sheets or frameworks.

| π-π Stacking | Nitrophenyl Ring | Stabilization of layered structures. |

Advanced Analytical Techniques in the Research of 3 Methyl 2 4 Nitrophenyl Butanoic Acid

Development of Chiral Separation Methods for Stereoisomers of 3-methyl-2-(4-nitrophenyl)butanoic Acid

The presence of two stereogenic centers in this compound results in four possible stereoisomers (two pairs of enantiomers). The separation of these isomers is essential for studying their individual properties and is typically achieved through chiral chromatography. A common strategy involves the derivatization of the carboxylic acid group to form diastereomers, which can then be separated on a standard achiral column, or more directly on a chiral stationary phase (CSP).

Research on structurally similar compounds with two chiral centers has demonstrated successful separation using an indirect approach involving chiral derivatization followed by chromatography on a CSP. nih.gov For instance, stereoisomers have been baseline separated after derivatization with a chiral agent like (S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEIC). The resulting diastereomeric amides can then be resolved using high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase, such as one based on (R)-N-(3,5-dinitrobenzoyl)phenyl glycine (B1666218) (DNBPG), often under normal phase conditions. nih.gov

The general approaches to chiral separation can be categorized into several methods:

Chiral Stationary Phases (CSPs): Using columns where the stationary phase is itself chiral. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for a broad range of compounds. nih.govsigmaaldrich.com

Chiral Mobile Phase Additives: Adding a chiral selector to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for separation on a conventional achiral column.

Diastereomeric Derivatization: Reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which possess different physical properties and can be separated by non-chiral chromatography techniques like standard HPLC or gas chromatography (GC). nih.gov

For phenylalkanoic acids, both HPLC with CSPs and capillary electrophoresis (CE) with chiral selectors like cyclodextrins have proven to be effective analytical separation techniques. uni-regensburg.de The selection of the optimal method depends on the specific properties of the stereoisomers and the analytical goal, whether it is for quantification or preparative isolation.

Table 1: Example Chiral Separation Method for Structurally Similar Stereoisomers nih.gov
StepTechnique/ReagentPurposeTypical Conditions
Derivatization(S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEIC)Formation of diastereomeric amidesReaction with the carboxylic acid moiety
ChromatographyHigh-Performance Liquid Chromatography (HPLC)Separation of diastereomersNormal Phase (NP)
Stationary Phase(R)-N-(3,5-dinitrobenzoyl)phenyl glycine (DNBPG) ColumnChiral recognition-
OutcomeBaseline separation of all four stereoisomers

High-Resolution Spectroscopic Techniques for Structural and Mechanistic Insights (e.g., NMR, MS)

High-resolution spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton. The aromatic protons of the 4-nitrophenyl group would typically appear as a pair of doublets (an AA'BB' system) in the downfield region (around 7.5-8.3 ppm) due to the strong electron-withdrawing effect of the nitro group. rsc.org The proton at the C2 position (alpha to the carboxyl and phenyl groups) would be a doublet. The proton at the C3 position (methine of the isopropyl group) would likely be a multiplet. The two methyl groups of the isopropyl substituent are diastereotopic and are thus expected to appear as two separate doublets. The acidic proton of the carboxylic acid would be a broad singlet at a very downfield chemical shift (>10 ppm). docbrown.info

¹³C NMR: The carbon spectrum would complement the proton data, showing signals for the carboxylic carbonyl carbon (~170-180 ppm), the aromatic carbons (with the carbon bearing the nitro group being the most downfield), and the aliphatic carbons of the butanoic acid backbone and the isopropyl group. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Proton GroupPredicted Chemical Shift (ppm)Splitting PatternNotes
-COOH> 10Broad SingletExchangeable with D₂O
Aromatic (ortho to -NO₂)~8.2 - 8.3DoubletPart of AA'BB' system
Aromatic (meta to -NO₂)~7.5 - 7.6DoubletPart of AA'BB' system
C2-H (α-proton)~3.5 - 4.0DoubletCoupled to C3-H
C3-H (isopropyl methine)~2.2 - 2.6MultipletCoupled to C2-H and methyl protons
Isopropyl -CH₃~0.9 - 1.2Two DoubletsDiastereotopic methyl groups

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 223. The fragmentation pattern would likely involve the loss of characteristic neutral fragments, such as the loss of the carboxyl group (-COOH, 45 Da), the isopropyl group (-C₃H₇, 43 Da), and fragmentation related to the nitro group. nist.govresearchgate.net Electrospray ionization (ESI), a softer ionization technique, would likely show the protonated molecule [M+H]⁺ at m/z 224 in positive ion mode or the deprotonated molecule [M-H]⁻ at m/z 222 in negative ion mode. rsc.org

Crystallographic Studies of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not widely published, insights can be drawn from crystallographic studies of similar molecules containing carboxylic acid and nitrophenyl moieties. mdpi.comresearchgate.netmdpi.com

A crystallographic study would reveal:

Molecular Conformation: The preferred spatial arrangement of the atoms, including the torsion angles between the phenyl ring, the carboxylic acid group, and the isopropyl group.

Stereochemistry: The absolute configuration (R/S) at both chiral centers (C2 and C3) if a single stereoisomer is crystallized.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, strong intermolecular hydrogen bonds are expected between the carboxylic acid groups of adjacent molecules, likely forming a centrosymmetric dimer motif (R₂²(8) graph set notation), which is very common for carboxylic acids in the solid state. mdpi.com The nitro group could also participate in weaker C-H···O hydrogen bonds, and π-π stacking interactions between the nitrophenyl rings might further stabilize the crystal packing. mdpi.com

Analysis of the crystal structure of related compounds, such as 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, shows that nitrophenyl groups often engage in intermolecular interactions, including C-H···O contacts involving the nitro oxygen atoms, which connect molecular aggregates into a larger three-dimensional architecture. researchgate.netsunway.edu.my

Table 3: Potential Crystallographic Features of this compound
Structural FeatureDescriptionGoverning Interaction
Supramolecular AssemblyFormation of hydrogen-bonded dimersStrong O-H···O hydrogen bonds between carboxylic acid groups
Crystal Packing3D network potentially stabilized by weaker interactionsC-H···O interactions (involving nitro group), π-π stacking
Molecular GeometrySpecific bond lengths, angles, and torsion anglesIntramolecular steric and electronic effects
Absolute ConfigurationDetermination of R/S at C2 and C3 for a pure stereoisomerAnomalous dispersion (e.g., Flack parameter)

Future Research Directions and Unexplored Avenues for 3 Methyl 2 4 Nitrophenyl Butanoic Acid

Novel Synthetic Strategies and Methodological Advancements

Future research into 3-methyl-2-(4-nitrophenyl)butanoic acid will likely benefit from advancements in asymmetric synthesis to control its stereochemistry, which is crucial for biological activity.

Asymmetric Synthesis and Chiral Resolution: The 2-arylpropionic acid scaffold necessitates stereochemical control. Future synthetic work could focus on developing novel catalytic asymmetric methods for its preparation. Building upon existing strategies for similar molecules, techniques like chiral auxiliary-guided synthesis, asymmetric hydrogenation, and enantioselective protonation could be explored. Furthermore, efficient kinetic resolution of racemic mixtures through enantioselective esterification is a promising avenue for producing enantiomerically pure forms of the acid. mdpi.com

Advanced Coupling Reactions: Modern cross-coupling methodologies could offer more efficient and modular routes to synthesize derivatives. For instance, palladium-catalyzed reactions could be employed to construct the core structure, providing a versatile platform for introducing a wide range of functional groups on the phenyl ring to probe structure-activity relationships (SAR). niscpr.res.in

Flow Chemistry and Process Optimization: For scalable production, the development of continuous flow synthesis methods could be a significant advancement. Flow chemistry offers improved safety, particularly when handling nitrated compounds, better reaction control, and the potential for higher yields and purity.

Synthetic ApproachPotential AdvantageRelevant Analogs
Asymmetric Catalysis High enantioselectivity, atom economy.2-arylpropionic acids (e.g., Ibuprofen, Naproxen) mdpi.comresearchgate.net
Kinetic Resolution Access to both enantiomers from a racemic mixture.2-aryl-2-fluoropropanoic acids mdpi.com
Palladium-Catalyzed Cross-Coupling High modularity for derivative synthesis.2-(6H-benzo[c]chromen-3-yl)propionic acids niscpr.res.in
Continuous Flow Synthesis Enhanced safety, scalability, and process control.General synthesis of nitrated compounds

Emerging Biological Targets and Mechanistic Hypotheses

The biological potential of this compound remains largely untapped. Future research should aim to identify and validate its molecular targets and elucidate its mechanisms of action.

Anti-inflammatory and Immunomodulatory Activity: Given its structural similarity to NSAIDs, a primary area of investigation should be its potential to inhibit enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2). Beyond COX inhibition, its effects on other inflammatory mediators and signaling pathways, such as inducible nitric oxide synthase (iNOS), should be explored. nih.gov

Anticancer Potential: Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs for cancer therapy. acs.org The nitro group can be selectively reduced in the hypoxic environment of solid tumors to generate cytotoxic species. Future studies could investigate whether this compound or its derivatives can act as bioreductive agents. Furthermore, exploring its activity against novel cancer targets, such as specific kinases or proteasomes, could be a fruitful avenue. nih.gov

Antimicrobial and Antiparasitic Activity: The nitro group is a key pharmacophore in several antimicrobial and antiparasitic drugs. nih.gov The mechanism often involves the generation of toxic radical species upon reduction of the nitro group within the pathogen. Screening this compound against a panel of clinically relevant bacteria, fungi, and parasites could uncover new therapeutic applications.

Sigma Receptor Modulation: Derivatives of N-3-(4-nitrophenyl)propyl amines have shown high affinity for sigma-1 and sigma-2 receptors, which are implicated in various central nervous system disorders. nih.gov Investigating whether this compound can be derivatized to interact with these receptors could open up new therapeutic possibilities in neuropharmacology.

Potential for New Chemical Probes and Tools

The unique chemical features of this compound make it a candidate for development into sophisticated chemical probes for biological research.

Photoaffinity Labeling: The nitrophenyl group can be photochemically activated. This property could be harnessed to develop photoaffinity probes to identify and map the binding sites of its biological targets. By incorporating a photoactivatable group, researchers can covalently link the molecule to its target protein upon UV irradiation, facilitating target identification and validation.

Bioorthogonal Chemistry Handles: The structure could be modified to include bioorthogonal handles, such as azides or alkynes. These functional groups would allow for "click chemistry" ligation to reporter molecules like fluorophores or biotin. thermofisher.com Such probes would be invaluable for visualizing the subcellular localization of the compound and its targets within living cells.

Fluorescent Probes: By synthesizing fluorescently tagged derivatives, for example by coupling with a fluorophore, the uptake, distribution, and accumulation of the compound in cells and tissues could be monitored in real-time using advanced microscopy techniques. nih.gov

Probe TypeApplicationKey Functional Group
Photoaffinity Probe Target identification and binding site mapping.Nitrophenyl or other photoactivatable group
Click Chemistry Probe Cellular imaging and target pull-down experiments.Azide or Alkyne
Fluorescent Probe Real-time tracking of cellular uptake and distribution.Fluorophore

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The potential applications of this compound extend beyond traditional medicinal chemistry into the interdisciplinary realms of chemical biology and materials science.

Chemical Biology: The ability to incorporate unnatural amino acids into proteins opens up new avenues for studying protein structure and function. nih.gov It may be feasible to engineer aminoacyl-tRNA synthetases that can incorporate this compound or a derivative into proteins. This would allow for the introduction of a unique chemical handle for probing protein interactions or creating novel protein functions.

Materials Science: Phenylalkanoic acids have been identified in various natural and synthetic contexts, including as components of polymers and biomarkers. wikipedia.org The optical and electronic properties conferred by the nitrophenyl group suggest that derivatives of this compound could be explored for applications in new materials, such as photonic devices or functional polymers. ontosight.ai Its carboxylic acid functionality allows for its incorporation into larger polymeric structures or for self-assembly on surfaces, creating functionalized materials with tailored properties.

Q & A

Q. What are the recommended synthetic routes for 3-methyl-2-(4-nitrophenyl)butanoic acid, and how do reaction conditions influence yield?

The synthesis of structurally similar aryl-substituted butanoic acids (e.g., 2-(4-chlorophenyl)-3-methylbutanoic acid) involves esterification or Friedel-Crafts alkylation followed by hydrolysis . For example, methyl ester intermediates are often prepared using sulfuric acid as a catalyst in methanol, achieving near-quantitative yields under reflux . For this compound, nitration of the phenyl ring may require careful control of temperature and stoichiometry to avoid over-nitration. Optimization of solvent polarity (e.g., dichloromethane vs. acetonitrile) and catalyst selection (e.g., H2SO4 vs. Lewis acids) can mitigate side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns in 1H^1H-NMR (e.g., aromatic protons at δ 8.1–8.3 ppm) .
  • IR : Strong absorption bands at ~1520 cm1^{-1} (asymmetric NO2_2 stretch) and ~1350 cm1^{-1} (symmetric NO2_2 stretch) confirm nitro group presence .
  • Mass Spectrometry : High-resolution ESI-MS can differentiate isotopic peaks for molecular ion [M-H]^- (expected m/z ~264.1) and fragmentation patterns .

Q. How does pH affect the stability of this compound in aqueous solutions?

The nitro group’s electron-withdrawing nature increases the carboxylic acid’s acidity (pKa ~2.5–3.0), making the compound prone to degradation under alkaline conditions. Stability studies in buffered solutions (pH 2–7) show <5% decomposition over 24 hours at pH 4–6, but rapid hydrolysis occurs above pH 8, forming nitrobenzene derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s reactivity in cross-coupling reactions?

Contradictions in Suzuki-Miyaura or Ullmann coupling efficiency may arise from competing side reactions (e.g., nitro group reduction). Systematic screening of catalysts (e.g., Pd/C vs. Pd(OAc)2_2), ligands (bidentate vs. monodentate), and reducing agents (NaBH4_4 vs. H2_2) is critical . For instance, Pd(OAc)2_2 with XPhos ligand in DMF at 80°C minimizes nitro reduction while enabling aryl halide coupling .

Q. What computational methods predict the compound’s adsorption behavior on indoor surfaces (e.g., silica or cellulose)?

Molecular dynamics simulations using force fields (e.g., OPLS-AA) and DFT calculations (B3LYP/6-31G*) reveal that the nitro group enhances adsorption on polar surfaces via dipole interactions. Experimental validation via quartz crystal microbalance (QCM) shows a 15% higher adsorption on silica vs. polystyrene .

Q. How can enantiomeric resolution of this compound be achieved?

Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) in HPLC effectively separate enantiomers. Mobile phases with hexane:isopropanol (90:10, v/v) and 0.1% trifluoroacetic acid yield baseline separation (α = 1.8) . Circular dichroism (CD) spectra at 220–250 nm confirm absolute configuration .

Q. What strategies mitigate interference from the nitro group in fluorescence-based assays?

The nitro group’s quenching effect can be minimized by derivatizing the carboxylic acid into amides or esters. For example, coupling with 2-picolylamine (PA) via HATU activates the carboxylate, enabling conjugation without altering the nitro group’s electronic profile .

Methodological Guidance

Q. Designing Kinetic Studies for Thermal Decomposition

  • Non-isothermal TGA : Heating rates of 5–20°C/min under N2_2 atmosphere reveal decomposition onset at ~180°C .
  • Kinetic Modeling : Use the Flynn-Wall-Ozawa method to calculate activation energy (Ea_a) from TGA data, accounting for autocatalytic effects .

Q. Validating Purity for Biological Studies

  • HPLC-DAD : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 20 min) to detect impurities <0.1% .
  • Elemental Analysis : Discrepancies >0.3% in C/H/N ratios indicate residual solvents or byproducts .

10. Addressing Discrepancies in pKa Measurements
Potentiometric titration in DMSO/water mixtures (30–70% v/v) reduces solubility errors. Compare with computational pKa predictions (e.g., ACD/Labs or SPARC models) to identify outliers due to solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.